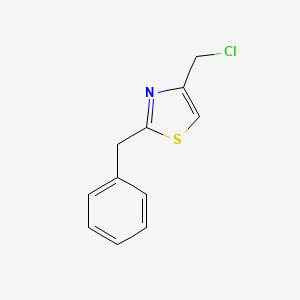
2-Benzyl-4-chloromethylthiazole
Overview
Description
Synthesis Analysis
- A method for synthesizing 4-Chloromethyl-2(3H)-benzothiazolones was developed from 1,3,5-triphenyl-1,3,5-triazines and chlorocarbonylsulfenyl chloride in a one-pot procedure, leading to good yields with various nucleophiles (Tanabe & Sanemitsu, 1988).
- Efficient synthesis of 2-aryl or 2-alkyl-substituted benzothiazoles was achieved through copper(II)-catalyzed coupling of less reactive N-(2-chlorophenyl)benzothioamides (Jaseer et al., 2010).
Molecular Structure Analysis
- The molecular structure of a related compound, 4-Chloromethyl-3-anilino-2-(4-methylbenzoylimido)thiazole, was determined, providing insights into its crystallography and formation mechanism (Liu et al., 2008).
Chemical Reactions and Properties
- N-chloromethyl-2-thiono-benzoxazoles and benzothiazoles undergo nucleophilic substitution by various nucleophiles, forming s-triazolo- and 1,2,4-oxadiazolo fused systems (Abdel-rahman et al., 1993).
Physical Properties Analysis
- The physical properties of benzo[d]thiazole derivatives were characterized using FT-IR, NMR, UV-Vis spectroscopies, and TG/DTA thermal analysis (Inkaya, 2018).
Chemical Properties Analysis
- The study of 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles provided insights into the chemical properties of similar benzothiazole compounds (Hranjec et al., 2012).
- Analysis of 2-chloromethyl-1H-benzimidazole hydrochloride's molecular structure contributed to understanding its chemical characteristics (Abdel Ghani & Mansour, 2012).
Scientific Research Applications
Metabolism and Drug Development
2-Benzyl-4-chloromethylthiazole and similar compounds have been studied for their metabolism and potential applications in drug development. For example, 2-Acetamido-4-chloromethylthiazole is metabolized in rats to various metabolites, including mercapturic acid and carboxylic acid derivatives (Chatfield & Hunter, 1973). Additionally, 2-(4-aminophenyl)benzothiazoles have shown antitumor properties and have been modified to enhance their efficacy and overcome limitations related to drug lipophilicity (Bradshaw et al., 2002).
Corrosion Inhibition
Thiazole derivatives, including those similar to this compound, have been explored as corrosion inhibitors. For instance, studies have shown that certain thiazole derivatives effectively inhibit corrosion of steel in hydrochloric acid solution, which has implications for industrial applications, particularly in the oil industry (Yadav, Sharma, & Kumar, 2015).
Antitumor Applications
The antitumor potential of benzothiazole derivatives has been widely studied. These compounds have shown selective and potent antitumor activity against various cancer cell lines, including breast, ovarian, and renal cell lines. The mechanism of action and pharmacokinetics of these compounds have been a significant focus, leading to the development of derivatives with enhanced antitumor activities (Bradshaw et al., 1998).
Synthesis and Structural Studies
Studies have also focused on the synthesis of this compound and related compounds. These studies contribute to a better understanding of their molecular structure and potential chemical applications. The molecular structure of related compounds has been determined, and their formation mechanisms have been proposed, which aids in the development of new chemical entities (Liu et al., 2008).
Future Directions
The future directions in the field of benzothiazole derivatives seem to be focused on the development of new compounds with enhanced bioactivities. For instance, compound 5c displayed excellent fungicidal activities against C. lunata, B. cinerea, and S. sclerotiorum, which have the potential to be lead compounds for the development of new fungicides . Another area of interest is the development of controlled drug delivery systems .
Biochemical Analysis
Biochemical Properties
2-Benzyl-4-chloromethylthiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and glutathione peroxidase . These interactions suggest that this compound may have antioxidant properties, helping to mitigate oxidative damage in cells. Additionally, its interaction with microbial enzymes indicates potential antimicrobial activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it may upregulate the expression of antioxidant genes while downregulating pro-inflammatory genes, thereby promoting cell survival and reducing inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it may inhibit the activity of pro-inflammatory enzymes, thereby reducing inflammation . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in oxidative stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged antioxidant activity and reduced inflammation . Its stability and efficacy may decrease over time, necessitating careful storage and handling.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it may exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been shown to influence the activity of enzymes involved in the detoxification of reactive oxygen species, such as superoxide dismutase and catalase . By modulating these pathways, this compound can affect metabolic flux and the levels of metabolites involved in oxidative stress responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution within tissues is influenced by factors such as its solubility and affinity for binding proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize to specific cellular compartments, such as the mitochondria and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments. The presence of this compound in these organelles allows it to modulate processes such as oxidative phosphorylation and gene expression .
properties
IUPAC Name |
2-benzyl-4-(chloromethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNS/c12-7-10-8-14-11(13-10)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQYFPBESLPHHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CS2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190403 | |
| Record name | 2-Benzyl-4-chloromethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36916-36-6 | |
| Record name | 2-Benzyl-4-chloromethylthiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036916366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzyl-4-chloromethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the Sommelet reaction in the context of 2-benzyl-4-chloromethylthiazole?
A1: The Sommelet reaction is a chemical reaction that converts benzyl halides into aldehydes using hexamine and water. In the context of this compound, the Sommelet reaction is significant because it allows for the conversion of the chloromethyl group to an aldehyde group. This transformation is particularly interesting because it introduces a new reactive site in the molecule, opening possibilities for further chemical modifications and potentially leading to derivatives with different biological activities.
Q2: What are the potential applications of the nitrated and brominated derivatives of this compound?
A2: While the provided research [] focuses on the synthesis and does not delve into specific applications, introducing nitro and bromo substituents to the this compound molecule can significantly alter its properties. These modifications can influence the molecule's reactivity, polarity, and ability to interact with biological targets. Therefore, these derivatives could serve as valuable building blocks or intermediates in the synthesis of more complex molecules with potential applications in various fields like pharmaceuticals, agrochemicals, or material science.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-Methylphenyl)-oxomethyl]benzoic acid [2-(3-nitroanilino)-2-oxoethyl] ester](/img/structure/B1225630.png)
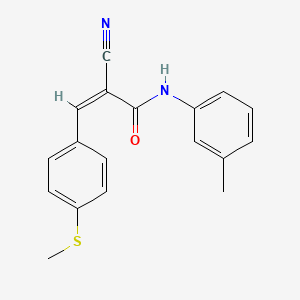
![2-(4-chlorophenyl)-N-[4-(difluoromethylthio)phenyl]acetamide](/img/structure/B1225632.png)
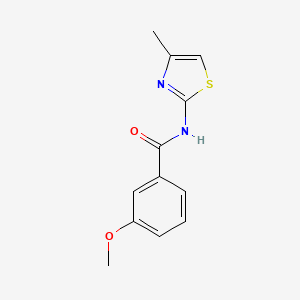
![4-methyl-N-[4-(2-methyl-4-thiazolyl)phenyl]benzamide](/img/structure/B1225637.png)
![5-[[[2-[[2-furanyl(oxo)methyl]amino]phenyl]-oxomethoxy]methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylic acid diethyl ester](/img/structure/B1225638.png)
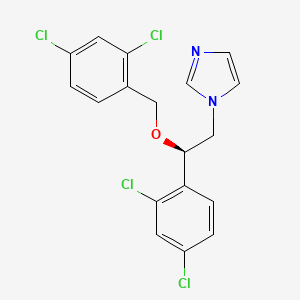
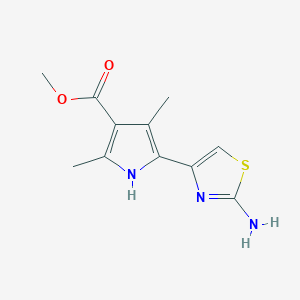
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyridinecarboxamide](/img/structure/B1225641.png)
![9-Methoxy-6-[(4-methoxyphenyl)methyl]indolo[3,2-b]quinoxaline](/img/structure/B1225644.png)
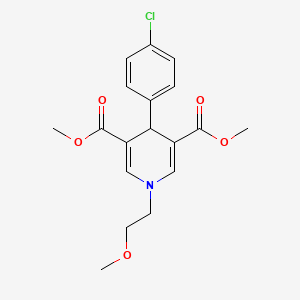
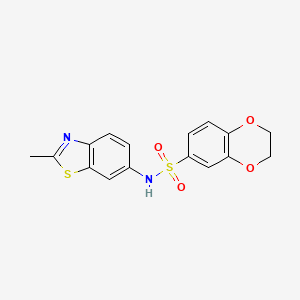
![1-(4-Ethylphenyl)-3-[1-(phenylmethyl)-4-piperidinyl]thiourea](/img/structure/B1225654.png)